Darolutamide (ODM-201) is a synthetic, non-steroidal androgen receptor antagonist. [] It is classified as a third-generation androgen receptor inhibitor and is under investigation for its potential in treating various forms of prostate cancer. [] Its role in scientific research focuses on understanding its mechanism of action, characterizing its pharmacokinetic profile, and evaluating its efficacy in both in vitro and in vivo models of prostate cancer. [, , , ]
The synthesis of darolutamide involves a multi-step process that utilizes various chemical reactions to construct its complex molecular framework. The synthetic route can be summarized as follows:
Darolutamide has a unique molecular structure characterized by the presence of two diastereomers: [S,R]-darolutamide and [S,S]-darolutamide. This structural configuration allows for effective binding to the androgen receptor. Key features of its molecular structure include:
Darolutamide participates in several chemical reactions that are essential for its functionality:
Darolutamide functions as a potent antagonist of the androgen receptor by:
Darolutamide exhibits several significant physical and chemical properties:
Darolutamide is primarily applied in oncology for treating prostate cancer. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: